4-amino-N,N-dibutylbenzenesulfonamide
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Overview
Description
4-amino-N,N-dibutylbenzenesulfonamide is a chemical compound with the molecular formula C14H24N2O2S and a molecular weight of 284.42. It is a specialty product often used in proteomics research . This compound is characterized by the presence of an amino group and a sulfonamide group attached to a benzene ring, along with two butyl groups attached to the nitrogen atoms.
Preparation Methods
The synthesis of 4-amino-N,N-dibutylbenzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of acetylsulfanilylchloride with dibutylamine in the presence of water and hydrochloric acid . Another method involves the use of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-amino-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Substitution: The amino group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common reagents and conditions for these reactions include sodium hydrogencarbonate, acetonitrile, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N,N-dibutylbenzenesulfonamide is primarily used in proteomics research . It serves as a building block for the synthesis of various biologically active compounds. In chemistry, it is used to study the effects of sulfonamide groups on molecular interactions and stability. In biology and medicine, it is used to develop new drugs and therapeutic agents. Its industrial applications include the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dibutylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biological processes, including enzyme activity and protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-amino-N,N-dibutylbenzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N,N-dimethylbenzenesulfonamide: This compound has two methyl groups instead of butyl groups, resulting in different chemical properties and reactivity.
4-amino-N,N-diethylbenzenesulfonamide: This compound has two ethyl groups, which also affect its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-amino-N,N-dibutylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSXDXSBJHYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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